6-Methoxyindoline-2,3-dione
Overview
Description
6-Methoxyindoline-2,3-dione is a chemical compound with the molecular formula C9H7NO3 . It has an average mass of 177.157 Da and a monoisotopic mass of 177.042587 Da .
Molecular Structure Analysis
The molecular structure of 6-Methoxyindoline-2,3-dione consists of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The compound has a density of 1.3±0.1 g/cm3 and a molar refractivity of 44.1±0.3 cm3 .Physical And Chemical Properties Analysis
6-Methoxyindoline-2,3-dione has several notable physical and chemical properties. It has a density of 1.3±0.1 g/cm3, a molar refractivity of 44.1±0.3 cm3, and a molar volume of 131.6±3.0 cm3 . The compound also has a polar surface area of 55 Å2 and a polarizability of 17.5±0.5 10-24 cm3 . Its surface tension is 49.9±3.0 dyne/cm .Scientific Research Applications
Alkaloid Isolation and Structure Analysis : A study isolated compounds from Capparis himalayensis, including 6-methoxyindoline-2,3-dione. The structural establishment was based on spectral methods and X-ray crystallography (Yun-qiu Li, Shi‐lin Yang, He-ran Li, & Li-zhen Xu, 2008).
Inhibition of Acetylcholinesterase : Another study synthesized and evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an inhibitor of acetylcholinesterase, an enzyme related to Alzheimer’s disease. The compound was found to exhibit good inhibition and low toxicity (Erik Andrade-Jorge et al., 2018).
Tyrosinase Inhibition for Skin Conditions : A series of 2-((pyridinylamino)methyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their antioxidant and antityrosinase properties. One compound showed higher tyrosinase inhibitory activity than the control, potentially useful for skin conditions like hyperpigmentation (Li Yee Then et al., 2018).
HIV-1 Inhibition : The magnesium complex of 2-hydroxyisoquinoline-1,3(2H,4H)-dione, a related compound, was studied for its inhibitory effect on HIV-1 integrase and reverse transcriptase ribonuclease H, showing promise in antiviral therapy (M. Billamboz et al., 2011).
Synthesis and Anti-Inflammatory Activity : Alkylidenephosphoranes were condensed with N-Methoxy- and N-Anilino-1H isoindole-1,3-(2H)-diones, producing compounds with potential anti-inflammatory activity (W. M. Abdou, Rizk E. Khidre, & R. Barghash, 2012).
Anticancer Properties : A study on 2-aroylquinoline-5,8-diones revealed that certain derivatives exhibit significant anti-proliferative activity against cancer cell lines, suggesting their potential as anticancer agents (K. Nepali et al., 2016).
properties
IUPAC Name |
6-methoxy-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-5-2-3-6-7(4-5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJHIZLOKWRPIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438853 | |
Record name | 6-Methoxyisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxyindoline-2,3-dione | |
CAS RN |
52351-75-4 | |
Record name | 6-Methoxyisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxyisatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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